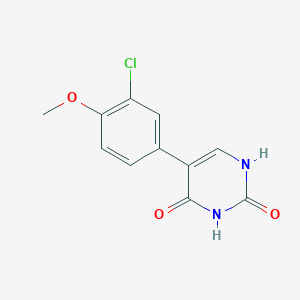
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, also known as 5-CMPD-DP, is a synthetic organic compound that belongs to the class of pyrimidines. It is a white crystalline solid, insoluble in water and soluble in organic solvents. 5-CMPD-DP has been used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate the compound to destroy cancer cells. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, it has been used as a reagent in the synthesis of novel organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound is activated by light to form reactive oxygen species, which cause oxidative damage to cancer cells. This damage leads to cell death and is thought to be responsible for the anti-cancer effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it is believed that the compound can induce apoptosis in cancer cells, which is a form of programmed cell death. It is also believed to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is highly soluble in organic solvents and can be easily purified from the reaction mixture. However, it is not soluble in water and has a low solubility in aqueous solutions, which makes it difficult to use in certain experiments. In addition, the compound is light-sensitive, which can limit its use in certain applications.
Direcciones Futuras
The future directions for 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in cancer therapy and other areas of medicine, and its potential use as a fluorescent probe for the detection of other molecules. In addition, further research into its biochemical and physiological effects is needed to better understand its effects on cells and organisms. Finally, further research into its solubility and light sensitivity is needed in order to make it more suitable for use in various applications.
Métodos De Síntesis
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized in a two-step process that involves the reaction of 2-chloro-5-methoxyphenol with 2,4-dihydroxypyrimidine in the presence of potassium carbonate in dimethylformamide. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours, followed by purification of the reaction mixture. The product is then filtered and recrystallized from methanol to obtain the desired compound.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWNVOXJXJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

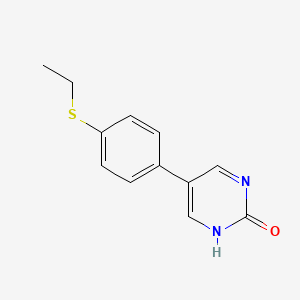

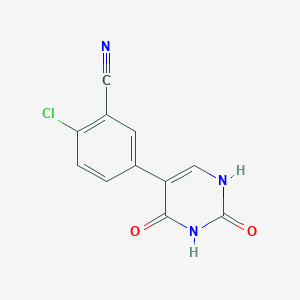

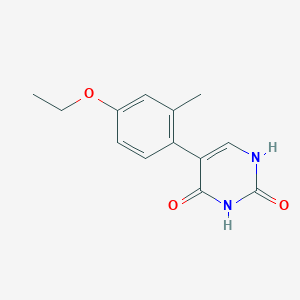

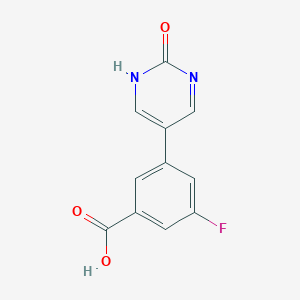

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)

